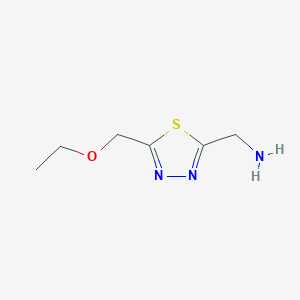

(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxymethyl group attached to the thiadiazole ring, along with a methanamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and formic acid, under acidic conditions.

Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through an alkylation reaction using ethyl chloroformate and a suitable base, such as sodium hydride.

Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced thiadiazole derivatives.

Substitution: Various functionalized thiadiazole derivatives.

Applications De Recherche Scientifique

(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine is a member of the thiadiazole family, characterized by a thiadiazole ring and an ethoxymethyl group. Empirical studies are required to demonstrate its efficacy against specific pathogens or conditions.

Potential Applications

This compound's potential applications include pharmaceutical development due to its biological activity. Its specific arrangement of atoms allows it to participate in various reactions, influenced by its functional groups, which affect its reactivity and interaction with other molecules.

Thiadiazole derivatives exhibit a range of biological activities. The ethoxymethyl substitution may enhance its solubility and bioavailability compared to similar compounds.

Interaction studies are crucial for establishing the therapeutic potential and safety profile of the compound. These studies typically focus on:

- Target Identification and Validation

- Drug Metabolism and Pharmacokinetics

- Safety and Toxicology Assessment

Structural Comparison

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| This compound | Thiadiazole ring + Ethoxymethyl group | Antimicrobial, Anti-inflammatory | Ethoxymethyl group enhances solubility |

| 2-amino-thiadiazole | Thiadiazole ring | Antimicrobial | Simpler structure |

| Benzothiadiazole derivatives | Benzene + Thiadiazole | Antifungal | Increased lipophilicity |

| Thiosemicarbazone derivatives | Thiosemicarbazone structure | Anticancer | Diverse functional groups |

Research insights on related compounds

Mécanisme D'action

The mechanism of action of (5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The ethoxymethyl and methanamine groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of the target. The thiadiazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparaison Avec Des Composés Similaires

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine: Similar structure but with a methyl group instead of an ethoxymethyl group.

(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness: (5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine is unique due to the presence of both the ethoxymethyl and methanamine groups, which confer specific chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Activité Biologique

Introduction

(5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl)methanamine is a compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, supported by empirical studies and data.

Structural Characteristics

The compound features a thiadiazole ring and an ethoxymethyl group , which contribute to its unique properties. The presence of the ethoxymethyl group is believed to enhance solubility and bioavailability compared to other thiadiazole derivatives.

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| This compound | Thiadiazole ring + Ethoxymethyl group | Antimicrobial, Anti-inflammatory | Ethoxymethyl group enhances solubility |

| 2-amino-thiadiazole | Thiadiazole ring | Antimicrobial | Simpler structure |

| Benzothiadiazole derivatives | Benzene + Thiadiazole | Antifungal | Increased lipophilicity |

| Thiosemicarbazone derivatives | Thiosemicarbazone structure | Anticancer | Diverse functional groups |

Antimicrobial Activity

Research indicates that thiadiazoles exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of 1,3,4-thiadiazoles showed potent activity against various bacterial strains and fungi. The specific compound this compound is hypothesized to have similar effects due to its structural characteristics that facilitate interaction with microbial targets .

Cytotoxicity and Anticancer Potential

The cytotoxic activity of thiadiazole derivatives has been extensively studied. For example, compounds containing the thiadiazole moiety have demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. A recent study reported that modifications to the thiadiazole structure can enhance its anticancer properties . The potential for this compound to act as an anticancer agent warrants further investigation.

The proposed mechanisms of action for thiadiazoles generally include:

- Enzyme Inhibition : Many thiadiazoles act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.

- Interaction with Cellular Targets : The ethoxymethyl group may facilitate better interaction with cellular membranes or receptors due to increased lipophilicity .

Study on Acetylcholinesterase Inhibition

A study focused on drug conjugates containing 1,3,4-thiadiazoles revealed their potential as mixed-type inhibitors of acetylcholinesterase (AChE). These compounds exhibited potent inhibitory effects in nanomolar concentrations, suggesting that this compound could similarly influence cholinergic signaling pathways .

Antimicrobial Evaluation

Another investigation utilized the serial tube dilution method to assess the antimicrobial activity of various thiadiazole derivatives against standard bacterial strains. The results indicated that modifications in substitution patterns significantly affected antimicrobial efficacy. This suggests that systematic exploration of this compound could reveal its potential as an antimicrobial agent .

Propriétés

Formule moléculaire |

C6H11N3OS |

|---|---|

Poids moléculaire |

173.24 g/mol |

Nom IUPAC |

[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine |

InChI |

InChI=1S/C6H11N3OS/c1-2-10-4-6-9-8-5(3-7)11-6/h2-4,7H2,1H3 |

Clé InChI |

GBOGFBMVAHKJIN-UHFFFAOYSA-N |

SMILES canonique |

CCOCC1=NN=C(S1)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.